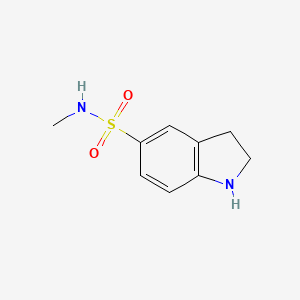

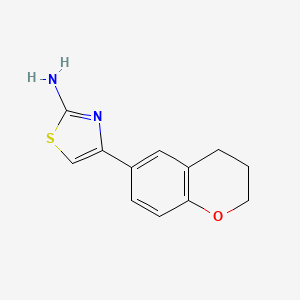

![molecular formula C16H15NO2S B1310390 Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate CAS No. 913527-26-1](/img/structure/B1310390.png)

Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

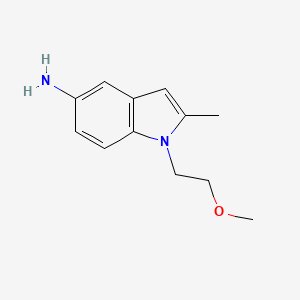

Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate is a chemical compound with the CAS number 913527-26-1 . It is also known by other names such as 2-[2-(2-thienyl)-1-indolyl]acetic acid ethyl ester, ethyl 2-(2-thiophen-2-ylindol-1-yl)acetate, and ethyl 2-(2-thiophen-2-ylindol-1-yl)ethanoate .

Molecular Structure Analysis

The molecular structure of Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate consists of an ethyl ester group attached to a 1H-indol-1-yl group, which is further substituted at the 2-position with a 2-thienyl group .Physical And Chemical Properties Analysis

The predicted boiling point of Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate is 452.4±30.0 °C, and its predicted density is 1.22±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds .

- They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Industrial Chemistry and Material Science

- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Electronics

- Thiophene-based compounds are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Anticancer Activity

- Thiophene ring system exhibits many pharmacological properties such as anticancer .

- For example, certain thiophene derivatives have shown promising results in preclinical studies for their potential anticancer effects .

Anti-inflammatory Activity

- Some thiophene-based drugs, like suprofen, are known as nonsteroidal anti-inflammatory drugs .

- These drugs are used to reduce inflammation and pain in the body .

Antimicrobial Activity

Propiedades

IUPAC Name |

ethyl 2-(2-thiophen-2-ylindol-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2S/c1-2-19-16(18)11-17-13-7-4-3-6-12(13)10-14(17)15-8-5-9-20-15/h3-10H,2,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNRGIMUAAQWDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2C=C1C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

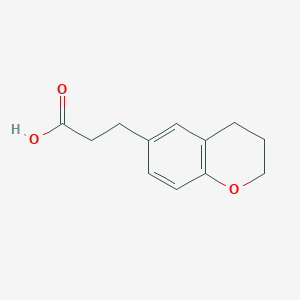

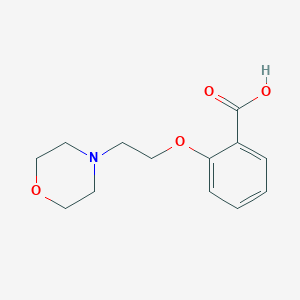

![3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1310309.png)

![3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310328.png)